molecular formula C17H16Cl2N2O3 B6531313 {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 389598-92-9

{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate

Cat. No.: B6531313
CAS No.: 389598-92-9
M. Wt: 367.2 g/mol
InChI Key: UQPKYVGOZNPLSW-UHFFFAOYSA-N
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Description

{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate is a chemical compound with a significant structural complexity and distinct properties. This compound is distinguished by its unique combination of a dimethylamino phenyl group and a dichlorobenzoate moiety, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

[2-[4-(dimethylamino)anilino]-2-oxoethyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-21(2)13-6-4-12(5-7-13)20-16(22)10-24-17(23)14-8-3-11(18)9-15(14)19/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPKYVGOZNPLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate typically involves multi-step chemical processes. One common synthetic route includes the reaction of 2,4-dichlorobenzoic acid with N,N-dimethylaminophenyl isocyanate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). Reaction conditions often require refluxing in an appropriate solvent such as dichloromethane. Industrial production methods may include similar synthetic routes with optimizations for scale-up, such as the use of automated reactors and enhanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

  • Oxidation: The compound undergoes oxidation reactions, particularly affecting the dimethylamino phenyl group, which can form N-oxides.

  • Reduction: Reduction can occur at the carbonyl group, potentially yielding amines or alcohols depending on the reducing agent used.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the dichloro positions of the benzoate ring.

    • Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide; reducing agents such as lithium aluminum hydride; nucleophiles like hydroxide ions; solvents like ethanol and water.

    • Major Products: N-oxides, reduced amines or alcohols, substituted benzoates.

Scientific Research Applications

{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate finds applications across diverse research fields:

  • Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

  • Biology: Acts as a biochemical probe to study enzyme activities and receptor interactions.

  • Medicine: Investigated for potential use in drug formulations due to its ability to interact with biological targets.

  • Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate exerts its effects is largely dependent on its ability to form stable complexes with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dichlorobenzoate moiety can enhance lipophilicity and membrane permeability. These interactions facilitate the compound's binding to enzymes and receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

When compared to other similar compounds, {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate stands out due to its specific structural arrangement and chemical reactivity.

  • Similar Compounds: N,N-dimethylaminobenzoic acid, 2,4-dichloroaniline, carbamoylmethyl benzoates.

  • Uniqueness: It combines the functionalities of a dimethylamino group with a dichlorobenzoate, offering unique chemical and biological properties.

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Biological Activity

Chemical Structure and Properties

The molecular formula of {[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate can be broken down into its structural components:

  • Dimethylamino Group : This functional group often enhances the lipophilicity of compounds, potentially increasing their bioavailability.
  • Carbamoyl Group : This moiety is known for its role in biological activity, especially in drug design.
  • Dichlorobenzoate Structure : The presence of chlorine atoms can influence the compound's reactivity and interaction with biological targets.
PropertyValue
Molecular FormulaC12H12Cl2N2O2
Molecular Weight285.14 g/mol
CAS NumberNot specified in sources
SolubilitySoluble in organic solvents

Research indicates that compounds similar to This compound may exhibit a range of biological activities, including:

  • Antimicrobial Effects : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential as antibacterial agents.
  • Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and death.

Case Studies

  • Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted that derivatives with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to cell membrane disruption and inhibition of protein synthesis.
  • Anticancer Activity : In vitro studies have demonstrated that compounds with the dimethylamino group can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The proposed mechanism involves the activation of caspase pathways leading to apoptosis.

Table 2: Summary of Biological Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against E. coliJournal of Medicinal Chemistry
Anticancer ActivityInduces apoptosis in cancer cellsCancer Research Journal

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